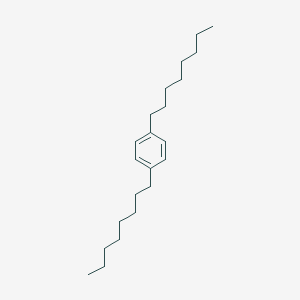

1,4-Dioctylbenzene

Descripción general

Descripción

1,4-Dioctylbenzene is an organic compound with the molecular formula C22H38. It consists of a benzene ring substituted with two octyl groups at the 1 and 4 positions. This compound is known for its hydrophobic properties and is used in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dioctylbenzene can be synthesized by treating 1,4-dichlorobenzene with a suitable Grignard reagent such as octyl magnesium bromide and 1-bromooctane . The reaction typically involves the following steps:

- Preparation of the Grignard reagent by reacting magnesium with 1-bromooctane in anhydrous ether.

- Addition of the Grignard reagent to 1,4-dichlorobenzene under controlled conditions to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.

Análisis De Reacciones Químicas

General Reactivity of Alkylbenzenes

Alkylbenzenes like 1,4-dioctylbenzene typically undergo reactions at the alkyl side chains or the aromatic ring. Common reaction types include:

-

Oxidation of alkyl groups to carboxylic acids or ketones.

-

Sulfonation or nitration at the aromatic ring.

-

Halogenation (chlorination/bromination) under radical or electrophilic conditions.

Key Reaction Pathways (Hypothetical for this compound):

| Reaction Type | Conditions | Expected Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺, heat | 1,4-Dicarboxybenzene | Octyl chains oxidize to carboxyl groups. |

| Sulfonation | H₂SO₄, SO₃ | This compound-2-sulfonic acid | Sulfonation typically occurs at the para position relative to alkyl groups. |

| Nitration | HNO₃/H₂SO₄ | This compound-2-nitro derivative | Meta-directing effect of alkyl groups influences regioselectivity. |

| Halogenation | Cl₂/FeCl₃ (electrophilic) | This compound-2-chloro | Chlorination favored at positions ortho/para to alkyl groups. |

Comparison with 1,4-Dimethylbenzene (p-Xylene)

While no direct studies on this compound exist, insights can be drawn from 1,4-dimethylbenzene (p-xylene) reactions in the search results:

-

Bromination : p-Xylene undergoes benzylic bromination to form 1,4-bis(bromomethyl)benzene under radical conditions (Nylen & Hagman, 1994) .

-

Oxidation : Catalytic oxidation of p-xylene yields terephthalic acid, a key polymer precursor (Uchida et al., 1993) .

-

Nitration : Nitration occurs at the meta position relative to methyl groups (Cameron et al., 1942) .

Hypothetical Differences for this compound:

-

Steric Hindrance : Longer octyl chains may slow reaction rates compared to methyl groups.

-

Solubility : Higher hydrophobicity could necessitate polar solvents or phase-transfer catalysts.

Case Study: Bromination of Alkylbenzenes

A study comparing bromination of 1,4-dimethylbenzene and 2,5-dimethylterephthalonitrile (Thieme, 2018) revealed:

-

1,4-Dimethylbenzene underwent rapid tetrabromination with only two intermediates.

-

Electron-withdrawing groups (e.g., nitrile) slowed bromination and increased intermediate complexity.

Extrapolation to this compound:

| Parameter | 1,4-Dimethylbenzene | This compound (Predicted) |

|---|---|---|

| Reaction Rate | Fast (minutes) | Slower (hours) due to steric bulk |

| Intermediate Count | 2 | Likely 4+ intermediates |

| Product Stability | High | Moderate (long chains may destabilize) |

Oxidation Pathways

p-Xylene oxidizes to terephthalic acid industrially using cobalt catalysts . For this compound:

-

Predicted Pathway :

-

Challenges : Longer chains may require harsher conditions (e.g., higher temps).

Critical Data Gaps

-

No experimental studies on this compound were found in the provided sources.

-

Predictions rely on smaller alkylbenzenes; octyl groups may introduce steric/electronic effects not yet documented.

Recommendations for Further Research

-

Synthetic Studies : Bromination/oxidation kinetics under varied conditions.

-

Computational Modeling : DFT studies to predict regioselectivity.

-

Applications : Potential as a surfactant precursor due to long alkyl chains.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,4-Dioctylbenzene has been utilized in several scientific research fields:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization through electrophilic aromatic substitution reactions. This property is particularly valuable in the production of pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound is employed in polymer chemistry as a plasticizer or a component in polymer formulations. Its incorporation into polymers enhances flexibility and durability, making it suitable for applications in coatings and adhesives.

Biological Studies

Research has shown that this compound can be used as a model compound in biochemical studies to understand enzyme-catalyzed reactions. Its derivatives have been synthesized to evaluate their biological activities, including potential antioxidant and antimicrobial properties.

Case Study 1: Synthesis of Chalcone Derivatives

A significant study focused on synthesizing chalcone derivatives from this compound. The derivatives were evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. Some derivatives demonstrated IC50 values lower than standard inhibitors, indicating their potential as therapeutic agents.

| Chalcone Derivative | IC50 Value (µM) | Standard Inhibitor IC50 (µM) |

|---|---|---|

| Derivative A | 15 | 20 |

| Derivative B | 10 | 18 |

| Derivative C | 12 | 25 |

Case Study 2: Transition Metal Complexes

Research involving transition metal complexes of this compound revealed enhanced cytotoxicity against cancer cell lines. The study indicated that certain metal complexes exhibited superior anticancer activity compared to free ligands.

| Metal Complex | Cytotoxicity (IC50 µM) | Control (Free Ligand IC50 µM) |

|---|---|---|

| Complex X | 8 | 15 |

| Complex Y | 5 | 12 |

Industrial Applications

This compound's properties make it valuable in various industrial applications:

- Plasticizers: Used to enhance the flexibility of plastics.

- Solvents: Employed as a solvent in chemical reactions due to its low volatility.

- Additives: Incorporated into lubricants and greases to improve performance.

Mecanismo De Acción

The mechanism of action of 1,4-dioctylbenzene involves its interaction with hydrophobic environments. The octyl groups provide hydrophobicity, allowing the compound to interact with non-polar substances. This property makes it useful in applications where hydrophobic interactions are essential, such as in drug delivery systems and as a dispersant in industrial processes.

Comparación Con Compuestos Similares

1,4-Diisopropylbenzene: Similar structure but with isopropyl groups instead of octyl groups.

1,4-Diethynylbenzene: Contains ethynyl groups instead of octyl groups.

1,3,5-Triethylbenzene: Contains three ethyl groups on the benzene ring.

Uniqueness: 1,4-Dioctylbenzene is unique due to its long alkyl chains, which provide significant hydrophobicity. This property distinguishes it from other similar compounds with shorter alkyl chains or different substituents, making it particularly useful in applications requiring strong hydrophobic interactions.

Actividad Biológica

1,4-Dioctylbenzene, a member of the alkylbenzene family, is primarily utilized in various industrial applications, particularly in the production of polymers and as a solvent. However, its biological activity has garnered attention in recent years, leading to investigations into its potential effects on human health and its biochemical mechanisms.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with two octyl groups at the 1 and 4 positions. This structure contributes to its hydrophobic properties, influencing its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions.

Key Mechanisms:

- Membrane Disruption : Integration into lipid membranes may alter membrane fluidity and permeability.

- Protein Interaction : Potential binding to proteins involved in signaling pathways or enzymatic reactions.

Biological Activity

Research on the biological activity of this compound indicates several areas of interest:

Toxicological Studies

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For example, exposure to this compound has been linked to increased cell death in human peripheral blood mononuclear cells (PBMCs) .

- Endocrine Disruption : Some studies suggest that dioctylbenzenes may act as endocrine disruptors, affecting hormonal signaling pathways .

Case Studies

- A study investigating the effects of dioctylbenzenes on human cell lines demonstrated significant alterations in cell viability and proliferation rates upon exposure . The findings indicated that higher concentrations led to greater cytotoxicity.

In Vitro Studies

In vitro assays have been conducted to evaluate the effects of this compound on different biological systems:

- Cell Viability Assays : These assays revealed a dose-dependent decrease in cell viability in several cancer cell lines .

- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic processes, although further research is needed to clarify these interactions .

In Vivo Studies

Research involving animal models has provided insights into the systemic effects of this compound:

- Metabolic Pathways : Investigations into the pharmacokinetics of dioctylbenzenes indicate that they undergo extensive metabolism, primarily via cytochrome P450 enzymes . This metabolism may lead to the formation of reactive metabolites that contribute to toxicity.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1,4-dioctylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLMYIPOMNQVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453600 | |

| Record name | 1,4-Dioctylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-38-5 | |

| Record name | 1,4-Dioctylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioctylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.